

Dipeptidyl Peptidase II: A Comprehensive Technical Guide to its Biological Functions

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Introduction

Dipeptidyl Peptidase II (DPP-II), also known as DPP7 or quiescent cell proline dipeptidase (QPP), is a serine protease belonging to the S9B family of peptidases.[1][2] It is an intracellular enzyme, primarily localized to the vesicular system, that exhibits optimal activity at an acidic pH.[1][3] DPP-II plays a crucial role in protein metabolism by cleaving N-terminal dipeptides from polypeptide chains, with a preference for proline or alanine in the penultimate position (X-Pro or X-Ala).[1][4] While its precise physiological roles are still under active investigation, emerging evidence points to its significant involvement in immune regulation, cell differentiation, apoptosis, and the degradation of various bioactive peptides.[5][6] This technical guide provides an in-depth overview of the core biological functions of DPP-II, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support further research and drug development efforts.

Enzymatic Activity and Substrate Specificity

DPP-II catalyzes the hydrolysis of N-terminal dipeptides from oligopeptides. Its enzymatic activity is characterized by a distinct preference for substrates with proline or alanine at the P1 position. The optimal pH for DPP-II activity is approximately 5.5.[3]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of human DPP-II have been determined for a variety of synthetic chromogenic and fluorogenic substrates. The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for several key substrates, providing a quantitative basis for substrate preference and for the design of enzyme activity assays.

Substrate	Assay Condition (pH)	Km (μ M)	kcat (s ⁻¹)	kcat/Km (s ⁻¹ M ⁻¹)	Reference
Lys-Pro-pNA	5.5	67 \pm 6	275 \pm 9	4.1 x 10 ⁶	[1]
Ala-Pro-pNA	5.5	110 \pm 10	282 \pm 10	2.6 x 10 ⁶	[1]
Lys-Ala-pNA	5.5	225 \pm 25	90 \pm 5	0.4 x 10 ⁶	[1]
Gly-Pro-pNA	5.5	310 \pm 30	180 \pm 8	0.58 x 10 ⁶	[1]
Lys-Pro-4Me2NA	5.5	18 \pm 2	14.0 \pm 0.4	0.78 x 10 ⁶	[1]
Ala-Pro-4Me2NA	5.5	45 \pm 5	15.0 \pm 0.5	0.33 x 10 ⁶	[1]
Lys-Ala-4Me2NA	5.5	110 \pm 10	9.0 \pm 0.3	0.08 x 10 ⁶	[1]

Tissue Distribution and Subcellular Localization

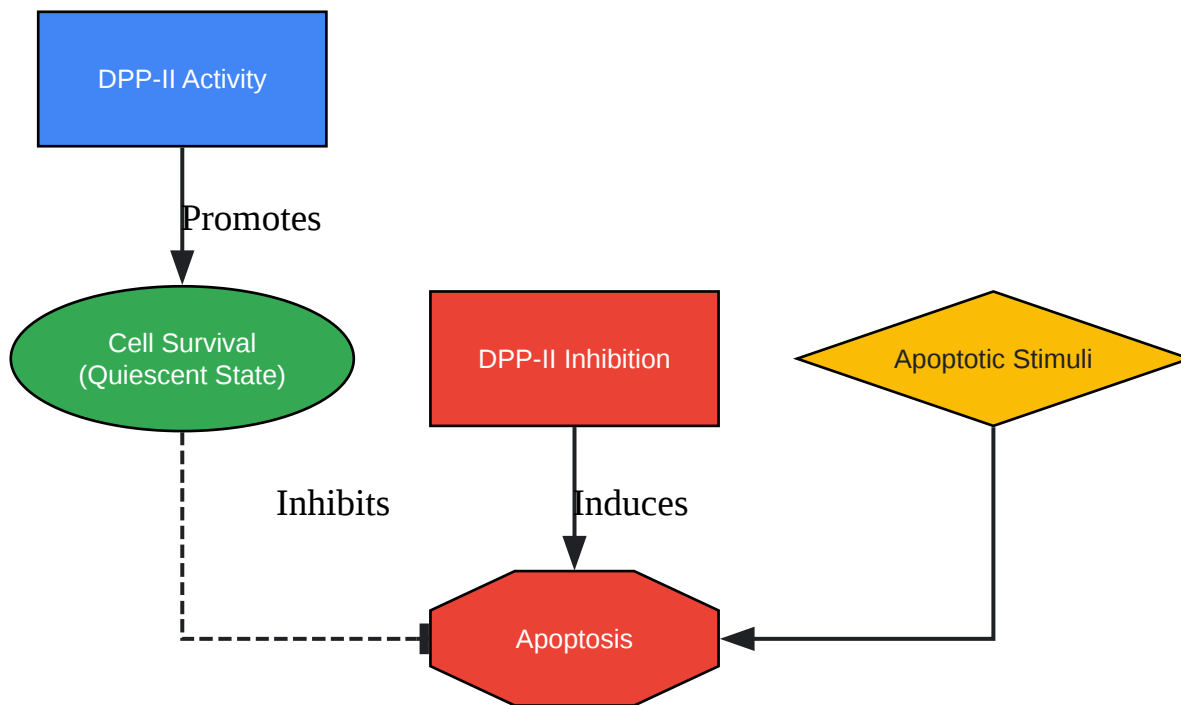
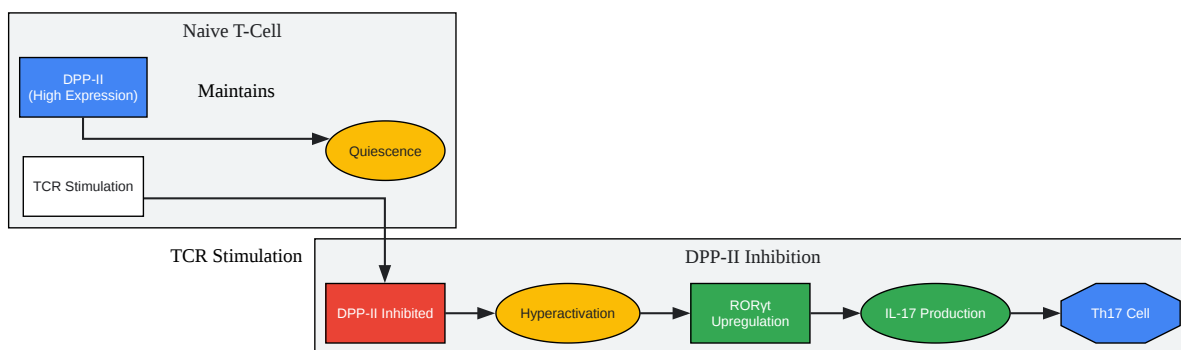
DPP-II is ubiquitously expressed in human organs and tissues, with notably high levels of activity observed in the kidney, brain, and seminal fluid.[\[4\]](#) Species-specific differences in tissue distribution have been reported. For instance, in adult rats, the highest DPP-II activity is found in the kidney, epididymis, and spleen, whereas in guinea pigs, the epididymis and testis show the highest activity.[\[3\]](#)

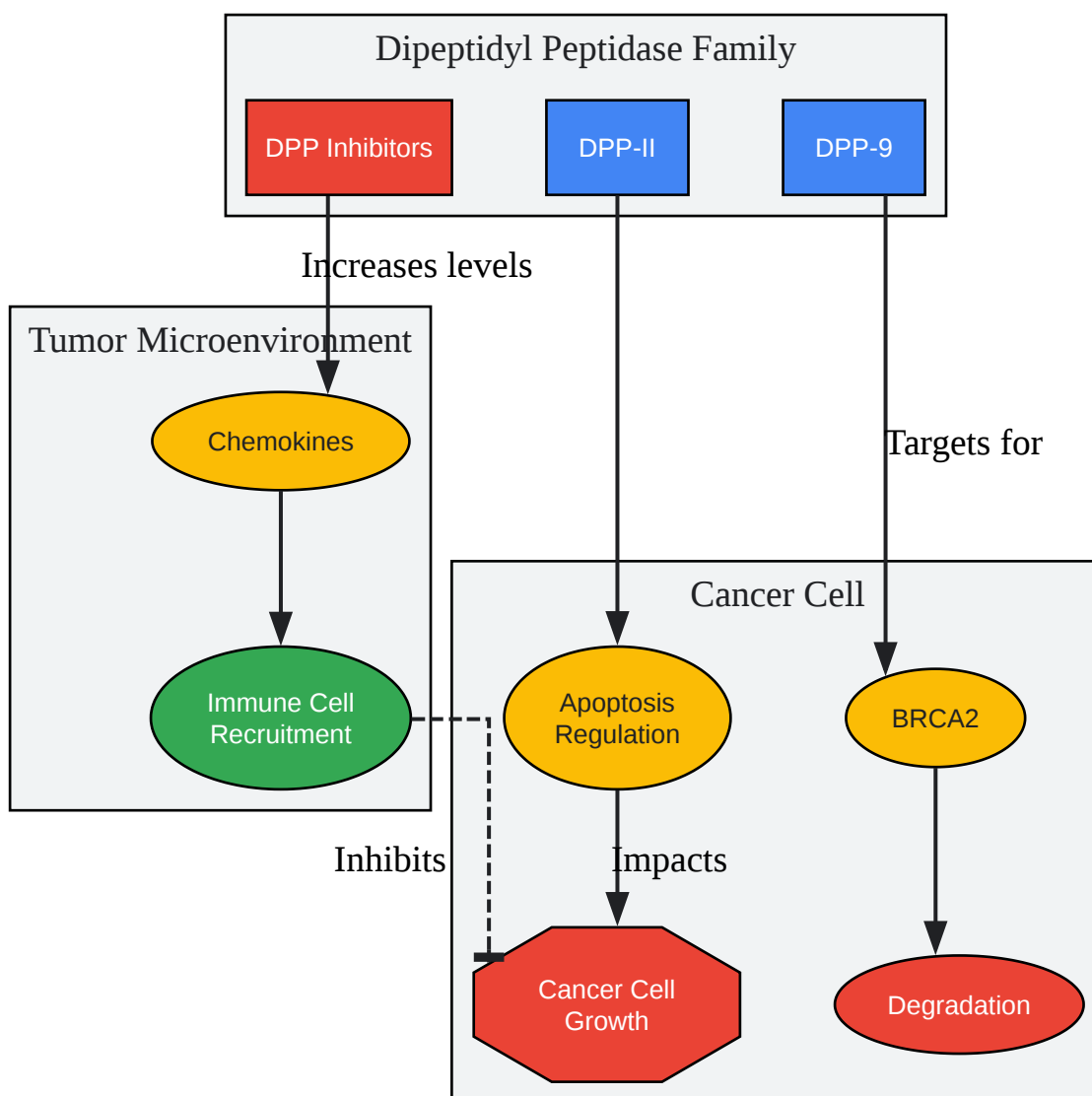
At the subcellular level, DPP-II is predominantly localized within the vesicular system, particularly in lysosomes.[\[1\]](#)[\[3\]](#) This localization is consistent with its optimal acidic pH for activity and suggests a role in the degradation of peptides within the endolysosomal pathway.

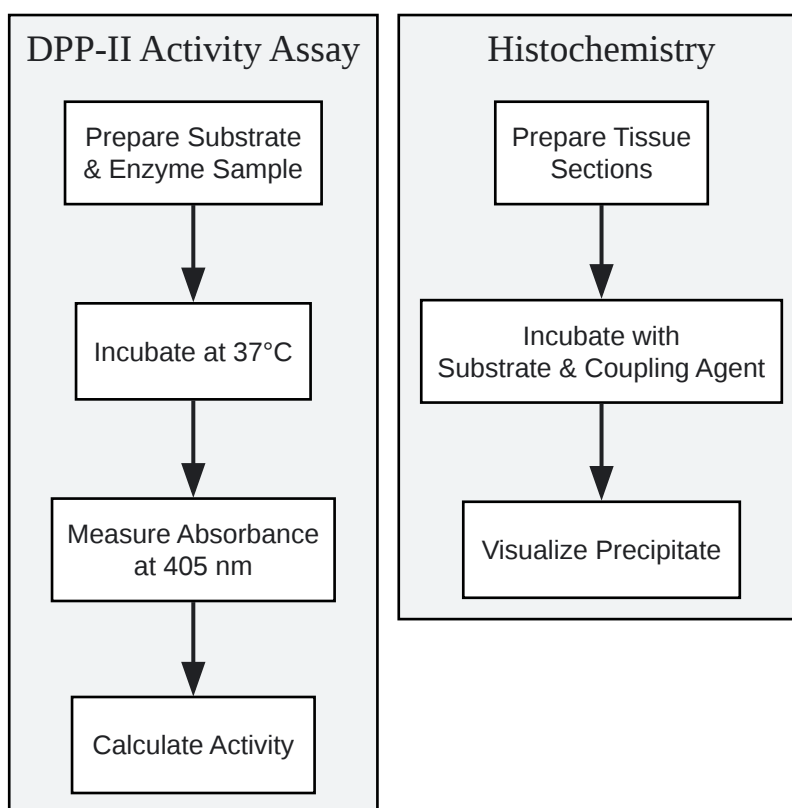
Core Biological Functions and Signaling Pathways

Regulation of T-Cell Differentiation

DPP-II plays a critical role in maintaining T-lymphocyte quiescence.^{[1][7]} Inhibition or genetic knockdown of DPP-II in naive T-cells leads to a state of hyperactivation upon T-cell receptor (TCR) stimulation.^{[1][7]} This hyperactivation bypasses the normal cytokine requirements for differentiation and directs the T-cells towards a Th17 phenotype.^{[1][4]} This process is characterized by the upregulation of the master transcriptional regulator for Th17 cells, ROR γ t, and a significant increase in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).^[1]







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